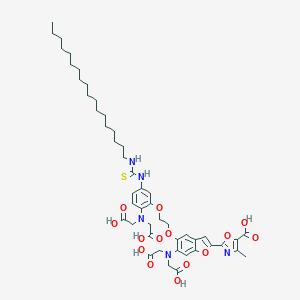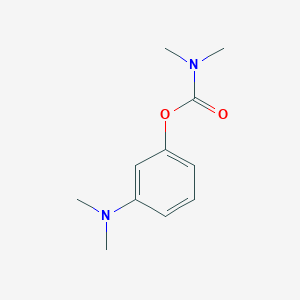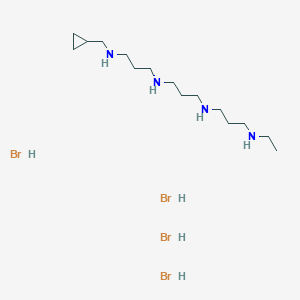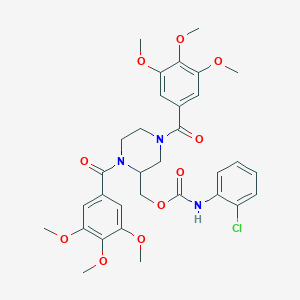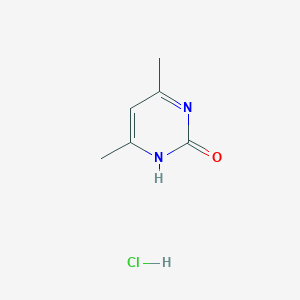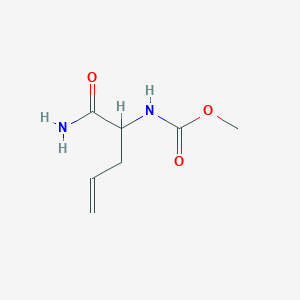
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate, also known as MBOC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a carbamate derivative of the amino acid cysteine and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is based on its ability to selectively react with the thiol group of cysteine residues in proteins. This reaction forms a stable adduct between methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate and the cysteine residue, which can be detected and quantified using a variety of methods. This labeling can be used to study the structure and function of proteins, as well as to identify potential drug targets.
生化和生理效应
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to exhibit a range of biochemical and physiological effects. One study found that methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate can inhibit the activity of the enzyme acetylcholinesterase, which plays a role in the transmission of nerve impulses. This inhibition can lead to an increase in the levels of the neurotransmitter acetylcholine, which can have a range of physiological effects.
实验室实验的优点和局限性
One advantage of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is its specificity for cysteine residues in proteins. This specificity allows for the selective labeling of these residues, which can be used to study the structure and function of proteins. However, one limitation of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is its potential toxicity. methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to exhibit cytotoxic effects in some cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for research on methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate. One area of interest is the development of new methods for the selective labeling of cysteine residues in proteins. Another area of interest is the study of the physiological effects of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate, particularly its potential role in the treatment of neurological disorders. Additionally, the development of new derivatives of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate with improved specificity and reduced toxicity could have important implications for scientific research.
Conclusion:
In conclusion, methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is a chemical compound that has been widely studied for its potential applications in scientific research. Its specificity for cysteine residues in proteins allows for the selective labeling of these residues, which can be used to study the structure and function of proteins. While methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has some limitations, its potential applications in scientific research make it an important compound for further study.
合成方法
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate can be synthesized via several methods, including the reaction of cysteine with methyl isocyanate or the reaction of methyl carbamate with cysteine. One commonly used method involves the reaction of cysteine with methyl isocyanate in the presence of a catalyst such as triethylamine. This method has been shown to yield high purity methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate and is relatively simple to perform.
科学研究应用
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been widely studied for its potential applications in scientific research. One area of interest is its role in the study of protein structure and function. methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to react specifically with the thiol group of cysteine residues in proteins, allowing for the selective labeling of these residues. This labeling can be used to study the structure and function of proteins, as well as to identify potential drug targets.
属性
CAS 编号 |
145275-70-3 |
|---|---|
产品名称 |
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate |
分子式 |
C7H12N2O3 |
分子量 |
172.18 g/mol |
IUPAC 名称 |
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C7H12N2O3/c1-3-4-5(6(8)10)9-7(11)12-2/h3,5H,1,4H2,2H3,(H2,8,10)(H,9,11) |
InChI 键 |
SGPHGRLPUGCVOR-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(CC=C)C(=O)N |
规范 SMILES |
COC(=O)NC(CC=C)C(=O)N |
同义词 |
Carbamic acid, [1-(aminocarbonyl)-3-butenyl]-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
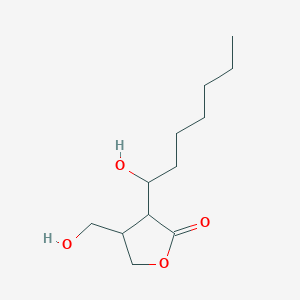
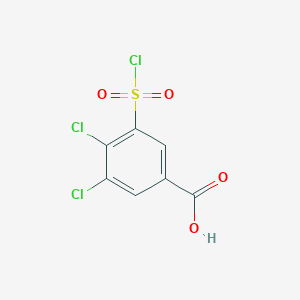
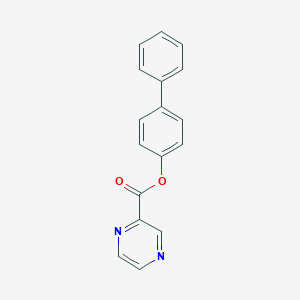
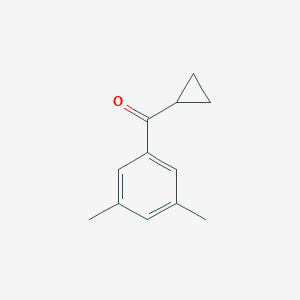
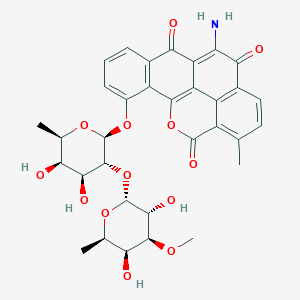
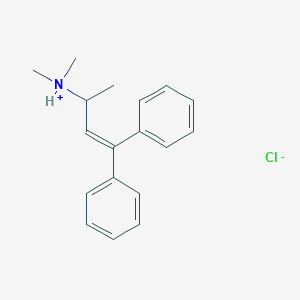
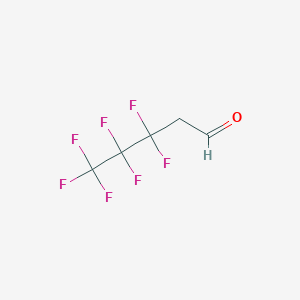
![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)
